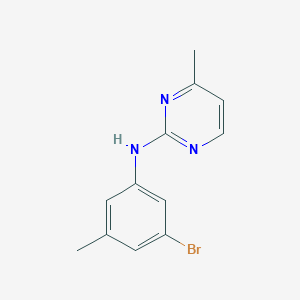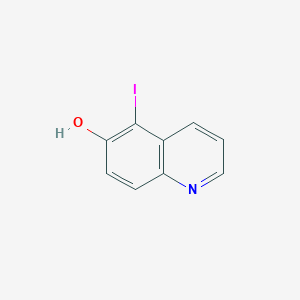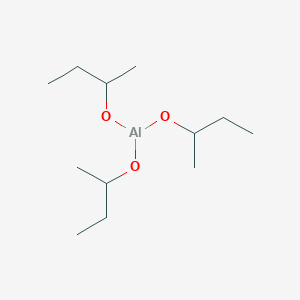
methyl N-(4-bromophenyl)carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl N-(4-bromophenyl)carbamodithioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-bromophenyl)carbamodithioate typically involves the reaction of carbanilic acid derivatives with bromine and methylating agents under controlled conditions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar principles to laboratory synthesis, scaled up to meet production demands. This involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
methyl N-(4-bromophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
methyl N-(4-bromophenyl)carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism by which methyl N-(4-bromophenyl)carbamodithioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. These interactions can alter biochemical pathways and lead to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbanilic acid derivatives and brominated esters. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
methyl N-(4-bromophenyl)carbamodithioate is unique due to its specific bromine and methyl ester functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications.
Propriétés
Numéro CAS |
23121-37-1 |
|---|---|
Formule moléculaire |
C8H8BrNS2 |
Poids moléculaire |
262.2 g/mol |
Nom IUPAC |
methyl N-(4-bromophenyl)carbamodithioate |
InChI |
InChI=1S/C8H8BrNS2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Clé InChI |
PDHYVPIEZSMJRO-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8808326.png)


![4,6-Dimethylbenzo[d]isothiazole-3-carboxylic acid](/img/structure/B8808335.png)





![2-[4-(Dimethylamino)phenyl]-1-phenylethanone](/img/structure/B8808378.png)
![3-(2-Chloropyrimidin-4-YL)pyrazolo[1,5-A]pyridine](/img/structure/B8808385.png)


